molecular formula C17H14BrN3O3S B300766 (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No. B300766
M. Wt: 420.3 g/mol
InChI Key: QJATVGIQQCONMF-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-K77827166 and belongs to the class of imidazolidinones.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that the compound can suppress tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one in lab experiments is its potency and specificity. The compound has been shown to exhibit high efficacy against cancer cells and microbial pathogens. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the study of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one. One direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Additionally, the compound can be further modified to improve its potency and selectivity against specific cancer types and microbial pathogens.

Synthesis Methods

The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one has been described in the literature. The synthesis involves the reaction of 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

Product Name

(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14BrN3O3S/c1-23-14-8-10(7-13-16(22)21-17(25)20-13)6-12(18)15(14)24-9-11-4-2-3-5-19-11/h2-8H,9H2,1H3,(H2,20,21,22,25)/b13-7+

InChI Key

QJATVGIQQCONMF-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)OCC3=CC=CC=N3

Origin of Product

United States

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